Chemical structure and properties of 5-(1-Hydroxyethyl)furan-3-carbaldehyde
Chemical structure and properties of 5-(1-Hydroxyethyl)furan-3-carbaldehyde
Structural, Synthetic, and Pharmacological Profiling of 5-(1-Hydroxyethyl)furan-3-carbaldehyde: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and natural product synthesis, highly functionalized furan derivatives serve as indispensable building blocks. 5-(1-Hydroxyethyl)furan-3-carbaldehyde is a structurally unique 3,5-disubstituted furan characterized by a reactive electrophilic carbaldehyde at the C3 position and a nucleophilic, chiral secondary alcohol at the C5 position.
Unlike the ubiquitous biomass-derived 5-hydroxymethylfurfural (HMF), which features a 2,5-substitution pattern,[1],[2], the 3,5-substitution of this molecule presents distinct synthetic challenges and pharmacological opportunities. The C3-aldehyde is commonly leveraged in the Duff reaction and organophosphorus chemistry[3],[4], while the 1-hydroxyethyl group introduces a critical stereocenter that can be established via enantioselective reduction[5]. This whitepaper details the physicochemical properties, a self-validating synthetic methodology, and the pharmacological utility of this compound.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-(1-hydroxyethyl)furan-3-carbaldehyde is critical for downstream chromatographic purification and formulation in drug development. Structurally related to ethyl 5-(1-hydroxyethyl)furan-3-carboxylate[6] and 3-furaldehyde[7],[8], this molecule exhibits moderate polarity and a high degree of hydrogen-bonding capability.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₇H₈O₃ | Confirmed via HRMS (ESI+) |
| Molecular Weight | 140.14 g/mol | Base peak in LC-MS analysis |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | Indicates good membrane permeability |
| LogP (Predicted) | 0.85 | Favorable lipophilicity for oral bioavailability |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Critical for target protein binding |
| Hydrogen Bond Acceptors | 3 (Furan oxygen, Aldehyde, Hydroxyl) | Enhances aqueous solubility |
| Physical State | Pale yellow to amber oil | Requires storage at 2–8 °C under inert gas |
Rationale for Synthetic Design
Regioselective functionalization of the furan core is notoriously difficult due to competing reactivities at the α (C2/C5) and β (C3/C4) positions[9]. Direct lithiation of 3-furaldehyde predominantly occurs at C2, making direct C5-alkylation unviable.
To bypass this, our protocol employs a robust, five-step linear synthesis starting from the commercially accessible methyl 5-acetylfuran-3-carboxylate . The sequence relies on orthogonal protecting group chemistry and chemoselective reductions to independently manipulate the C3 and C5 substituents without degrading the acid-sensitive furan ring.
Synthetic workflow for 5-(1-Hydroxyethyl)furan-3-carbaldehyde from a functionalized furan precursor.
Step-by-Step Experimental Protocol (Self-Validating System)
The following methodology is designed with built-in analytical checkpoints to ensure each transformation is successful before proceeding.
Step 1: Chemoselective Ketone Reduction
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Procedure: Dissolve methyl 5-acetylfuran-3-carboxylate (10.0 mmol) in anhydrous MeOH (30 mL) and cool to 0 °C. Add NaBH₄ (12.0 mmol) portion-wise over 15 minutes. Stir for 1 hour at 0 °C. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Causality: NaBH₄ is a mild hydride source that quantitatively reduces the C5-ketone while leaving the C3-ester intact at low temperatures.
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Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting material. IR spectroscopy should reveal the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹).
Step 2: Hydroxyl Protection (TBS Ether Formation)
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Procedure: Dissolve the crude alcohol in anhydrous DMF (20 mL). Add imidazole (25.0 mmol) followed by TBSCl (15.0 mmol). Stir at room temperature for 4 hours. Dilute with water and extract with Et₂O.
-
Causality: The bulky tert-butyldimethylsilyl (TBS) group provides essential steric protection for the secondary alcohol, preventing its premature oxidation during Step 4.
-
Validation Checkpoint: ¹H NMR must show a large singlet at ~0.90 ppm (9H, t-butyl) and two singlets near 0.05 ppm (6H, Si-CH₃).
Step 3: Ester Reduction to Primary Alcohol
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Procedure: Dissolve the TBS-protected ester in anhydrous THF (40 mL) and cool to -78 °C under argon. Add DIBAL-H (1.0 M in hexanes, 25.0 mmol) dropwise. Stir for 2 hours. Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature until two clear phases form.
-
Causality: DIBAL-H at cryogenic temperatures prevents furan ring-opening. Rochelle's salt is critical to break up the resulting aluminum emulsions, ensuring high recovery of the primary alcohol.
Step 4: Mild Oxidation to Aldehyde
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Procedure: Dissolve the primary alcohol in wet CH₂Cl₂ (30 mL). Add Dess-Martin Periodinane (DMP) (12.0 mmol) and stir at room temperature for 1.5 hours. Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃.
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Causality: DMP is selected over harsher oxidants (like Jones reagent) because it operates under mild, non-acidic conditions, preventing over-oxidation to the carboxylic acid and protecting the acid-sensitive furan core.
Step 5: TBS Deprotection
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Procedure: Dissolve the protected aldehyde in THF (20 mL) at 0 °C. Add TBAF (1.0 M in THF, 11.0 mmol). Stir for 30 minutes, then quench with water and extract with EtOAc. Purify via silica gel chromatography.
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Causality: The immense thermodynamic driving force of Si-F bond formation allows for rapid, quantitative cleavage of the TBS ether without triggering aldol condensations of the sensitive C3-aldehyde.
Analytical Characterization Data
Accurate structural verification is paramount. Below is the expected nuclear magnetic resonance (NMR) profile for the purified target compound.
Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment |
| ¹H | 9.85 | s, 1H | C3-Carbaldehyde (CHO) |
| ¹H | 8.12 | d, J = 0.8 Hz, 1H | Furan C2-H (Deshielded by O and CHO) |
| ¹H | 6.65 | d, J = 0.8 Hz, 1H | Furan C4-H |
| ¹H | 4.92 | q, J = 6.5 Hz, 1H | Chiral C5-CH(OH) |
| ¹H | 2.55 | br s, 1H | Hydroxyl (OH) |
| ¹H | 1.58 | d, J = 6.5 Hz, 3H | Methyl (CH₃) |
| ¹³C | 185.4 | - | C3-Carbaldehyde Carbon |
| ¹³C | 160.2 | - | Furan C5 (Quaternary) |
| ¹³C | 148.5 | - | Furan C2 |
| ¹³C | 128.1 | - | Furan C3 (Quaternary) |
| ¹³C | 106.4 | - | Furan C4 |
| ¹³C | 64.2 | - | Chiral C5-CH(OH) Carbon |
| ¹³C | 21.5 | - | Methyl Carbon |
Applications in Drug Discovery
Furan-3-carbaldehyde derivatives are frequently deployed as covalent warheads in targeted protein degradation and kinase inhibition. The C3-aldehyde acts as a highly specific electrophile that can form reversible hemithioacetals with non-catalytic cysteine residues on target proteins. The adjacent C5-(1-hydroxyethyl) group provides a critical vector for hydrogen bonding, anchoring the molecule within the binding pocket and determining the stereochemical fit[9],[7].
Proposed mechanism of action for furan-3-carbaldehyde via reversible hemithioacetal formation.
By tuning the stereochemistry of the 1-hydroxyethyl group (via asymmetric reduction using chiral catalysts[5]), researchers can drastically alter the dissociation constant (
References
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New Opportunities with the Duff Reaction. ResearchGate.[Link]
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Scope of enantioselective reduction of imines with trichlorosilane. University of Glasgow.[Link]
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Organophosphorus Chemistry. Altai State Agricultural University.[Link]
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Ethyl 5-(1-hydroxyethyl)furan-3-carboxylate. PubChem.[Link]
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5-Hydroxymethylfurfural. NIST Chemistry WebBook.[Link]
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5-(Hydroxymethyl)furfural. PubChem.[Link]
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